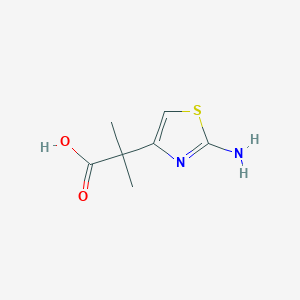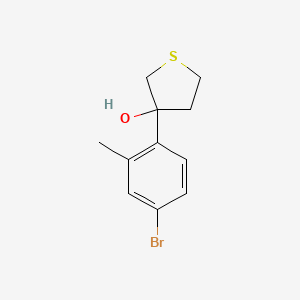![molecular formula C12H13NO3 B15262737 7-hydroxy-3-methyl-1H,3H,3aH,4H,5H-[1,3]oxazolo[3,4-a]quinolin-1-one](/img/structure/B15262737.png)
7-hydroxy-3-methyl-1H,3H,3aH,4H,5H-[1,3]oxazolo[3,4-a]quinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-3-methyl-1H,3H,3aH,4H,5H-[1,3]oxazolo[3,4-a]quinolin-1-one is a heterocyclic compound with a unique structure that combines elements of quinoline and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-methyl-1H,3H,3aH,4H,5H-[1,3]oxazolo[3,4-a]quinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with glyoxylic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxazoloquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-methyl-1H,3H,3aH,4H,5H-[1,3]oxazolo[3,4-a]quinolin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction could produce various hydroxy or amino derivatives.
Scientific Research Applications
7-Hydroxy-3-methyl-1H,3H,3aH,4H,5H-[1,3]oxazolo[3,4-a]quinolin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-methyl-1H,3H,3aH,4H,5H-[1,3]oxazolo[3,4-a]quinolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylquinoline: Similar in structure but lacks the oxazole ring.
3-Methyl-1H-quinolin-4-one: Contains the quinoline ring but differs in the substitution pattern.
1,3,4-Oxadiazole derivatives: Share the oxazole ring but have different substitution patterns and properties.
Uniqueness
7-Hydroxy-3-methyl-1H,3H,3aH,4H,5H-[1,3]oxazolo[3,4-a]quinolin-1-one is unique due to its combined quinoline and oxazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
7-hydroxy-3-methyl-3,3a,4,5-tetrahydro-[1,3]oxazolo[3,4-a]quinolin-1-one |
InChI |
InChI=1S/C12H13NO3/c1-7-10-4-2-8-6-9(14)3-5-11(8)13(10)12(15)16-7/h3,5-7,10,14H,2,4H2,1H3 |
InChI Key |
PWTSSEKEPVZNIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC3=C(N2C(=O)O1)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol](/img/structure/B15262668.png)

amine](/img/structure/B15262674.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B15262688.png)
![(2S)-2-[(2S)-2-Amino-4-methylpentanamido]-3-hydroxypropanoic acid hydrochloride](/img/structure/B15262696.png)






![N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B15262727.png)
![N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B15262731.png)

